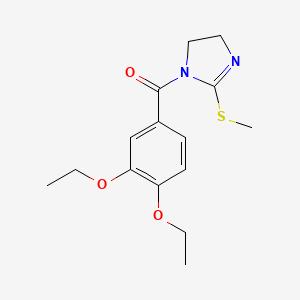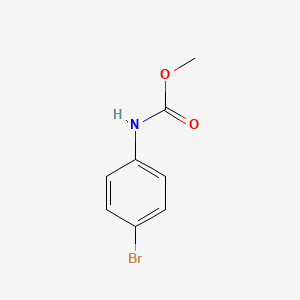
1-(2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea is a synthetic organic compound with a unique molecular structure combining elements of furan, isoquinoline, and thiophene. This compound is intriguing due to its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure allows it to interact with diverse molecular targets, making it a subject of considerable research interest.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea involves multiple steps:
Synthesis of Furan-2-carbonyl Chloride: : Furan-2-carboxylic acid is first converted to furan-2-carbonyl chloride using thionyl chloride. This reaction is typically carried out under reflux conditions.
Formation of Tetrahydroisoquinoline Intermediate: : The furan-2-carbonyl chloride is then reacted with 1,2,3,4-tetrahydroisoquinoline in the presence of a base such as triethylamine to form the corresponding amide.
Synthesis of Thiophen-2-yl Isocyanate: : Thiophen-2-yl amine is treated with phosgene to produce thiophen-2-yl isocyanate.
Final Coupling Reaction: : The tetrahydroisoquinoline intermediate is reacted with thiophen-2-yl isocyanate to produce the final compound.
Industrial Production Methods
While the above methods outline a laboratory synthesis, industrial production often involves optimization for yield, cost-efficiency, and scalability. Catalysts, continuous flow reactors, and automated synthesis platforms might be used to enhance the process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: : The furan and thiophene rings can be susceptible to oxidation. Common reagents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: : The compound can undergo reduction reactions, particularly at the carbonyl and isocyanate moieties. Typical reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings. Halogenation using bromine or chlorination using thionyl chloride are examples.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Bromine, thionyl chloride.
Major Products
The major products of these reactions vary depending on the conditions and reagents used but generally include oxidized derivatives, reduced ureas, and substituted thiophenes and furans.
Applications De Recherche Scientifique
Chemistry
The unique structure of 1-(2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea makes it a valuable scaffold for the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the interaction with various enzymes and receptors. Its ability to modulate biochemical pathways makes it a potential lead compound in drug discovery.
Medicine
Preliminary studies suggest that this compound has potential therapeutic applications, particularly in the fields of anti-inflammatory and anti-cancer research.
Industry
In the industrial sector, this compound might find use in the development of novel polymers and advanced materials due to its unique electronic properties.
Mécanisme D'action
1-(2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea exerts its effects through its interaction with molecular targets such as enzymes and receptors. The furan, isoquinoline, and thiophene moieties allow it to fit into various active sites, thereby modulating the activity of these targets.
Molecular Targets and Pathways
Enzymes: : Inhibition of specific enzymes involved in inflammatory pathways.
Receptors: : Binding to receptors that regulate cell growth and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-(Benzoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea: : Similar structure but with a benzoyl group instead of a furan-2-carbonyl group.
1-(2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(phenyl)urea: : Similar structure but with a phenyl group instead of a thiophen-2-yl group.
Uniqueness
What sets 1-(2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea apart is its combination of furan, isoquinoline, and thiophene moieties, which provides a unique set of electronic and steric properties. This unique combination allows for distinctive interactions with molecular targets and pathways, making it a promising compound for further research and development.
Propriétés
IUPAC Name |
1-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c23-18(16-3-1-9-25-16)22-8-7-13-5-6-15(11-14(13)12-22)20-19(24)21-17-4-2-10-26-17/h1-6,9-11H,7-8,12H2,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXODSNYLPWLCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)NC3=CC=CS3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(1-methyl-1H-indol-3-yl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2528098.png)

![N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2528101.png)




![N-[(2-chlorophenyl)methyl]-2-[4-(3-methoxyphenyl)-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2528110.png)






